(3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride
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Overview
Description
(3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminopyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate amine and carboxamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R)-3-aminopyrrolidine-1-carboxamidedihydrochloride include:
(2S,3R)-3-methylglutamate: A biologically significant amino acid used in various biochemical studies.
3-amino-chromane-derived ligands: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
What sets this compound apart from similar compounds is its unique aminopyrrolidine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H13Cl2N3O |
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Molecular Weight |
202.08 g/mol |
IUPAC Name |
(3R)-3-aminopyrrolidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H/t4-;;/m1../s1 |
InChI Key |
HPOFOHLQMVXSKG-RZFWHQLPSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)C(=O)N.Cl.Cl |
Origin of Product |
United States |
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